molecular formula C18H13F3N2O2 B12126385 3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B12126385
M. Wt: 346.3 g/mol
InChI Key: WNSITQZKTBCMRP-UHFFFAOYSA-N
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Description

3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-methyl-7-(trifluoromethyl)quinoline-4-amine with a suitable benzoic acid derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-(trifluoromethyl)quinoline-4-amine: A precursor in the synthesis of the target compound.

    Quinoline N-oxide derivatives: Products of oxidation reactions.

    Tetrahydroquinoline derivatives: Products of reduction reactions.

Uniqueness

3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid

InChI

InChI=1S/C18H13F3N2O2/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25)

InChI Key

WNSITQZKTBCMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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